6-Methylheptanoic acid
Overview
Description
6-Methylheptanoic acid is a compound that can be synthesized from various starting materials, including amino acids like L-Leucine. It is a molecule with potential applications in the synthesis of peptides and other organic compounds. The synthesis of its derivatives, such as 4-amino-3-hydroxy-6-methylheptanoic acid, has been explored for its use in the creation of biologically active structures .
Synthesis Analysis
The synthesis of 6-methylheptanoic acid derivatives has been achieved through multiple steps, starting from known compounds like L-Leucine. The process involves protection of functional groups, nucleophilic substitution, and stereoselective reduction. For instance, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid was synthesized with an overall yield of about 33.6%, indicating the complexity and efficiency of the synthetic route . Another approach involved the asymmetric synthesis of 4-amino-3-hydroxy-6-methylheptanoic acid from L-leucine, which required careful control of reaction conditions to maintain the chirality of the molecule .
Molecular Structure Analysis
The molecular structure of 6-methylheptanoic acid derivatives is characterized by the presence of functional groups such as amino, hydroxy, and methyl groups, which can influence the molecule's reactivity and interaction with other compounds. The crystal and molecular structure of related compounds, like the conformationally restricted methionine analogue, has been determined by single-crystal X-ray analysis, providing insights into the three-dimensional arrangement of atoms and the potential for neighboring group participation in chemical reactions .
Chemical Reactions Analysis
6-Methylheptanoic acid and its derivatives undergo various chemical reactions, including oxidation and isomerization. For example, the electrochemical oxidation of a methionine analogue resulted in the formation of sulfoxides, with the carboxylate group participating in the oxidation of the thioether moiety . The interconversion of isomeric acids has also been studied, revealing mechanisms for isomerization and the influence of structure on enzyme interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methylheptanoic acid derivatives are influenced by their molecular structure. The presence of hydrophobic and flexible elements, such as the 6-aminohexanoic acid moiety, can affect the solubility and reactivity of the molecule. These properties are crucial for the compound's applications in the synthesis of modified peptides and polyamide synthetic fibers . The stability of derivatives under various conditions, such as acidolysis, and their ability to be deprotected and form disulfide bonds, are also important characteristics that have been explored .
Scientific Research Applications
Synthesis of Key Intermediates in Prostaglandin Synthesis
6-Methylheptanoic acid derivatives play a crucial role in the synthesis of prostaglandins, a group of physiologically active lipid compounds. Babler and Moy (1979) described the utility of a key intermediate, methyl 7-(5-oxocyclopentenyl)heptanoate, in prostaglandin synthesis, highlighting its significance in chemical synthesis and pharmaceutical applications Babler & Moy, 1979.
Role in Synthesizing Amino Acid Units in Perthamides
The synthesis of diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a new amino acid unit in perthamides, was detailed by Sepe et al. (2010). This synthesis is important for understanding the structure of natural compounds and has potential applications in organic chemistry and biochemistry Sepe et al., 2010.
Development of Statine and its Analogues
6-Methylheptanoic acid is integral to the synthesis of statine, a biologically important amino acid. Reetz et al. (1989) presented a simple synthetic route to statine and its analogues, demonstrating its relevance in developing enzyme inhibitors and therapeutic agents Reetz et al., 1989.
Synthesis of Poly-(R)-(+)-7-hydroxy-4-methylheptanoic Acid
The synthesis of poly-(R)-(+)-7-hydroxy-4-methylheptanoic acid, as described by Overberger et al. (1966), illustrates the compound's significance in polymer chemistry. This research has implications for materials science, particularly in understanding the properties of polymers and their crystallization processes Overberger et al., 1966.
Biotransformation in Environmental Systems
Zhao et al. (2013) explored the biotransformation of 6:2 fluorotelomer alcohol in river sediment, providing insights into the environmental fate of fluorinated compounds. This research is crucial for understanding the environmental impact and degradation pathways of such compounds Zhao et al., 2013.
Novel Chemical Syntheses
Various papers detail innovative synthetic routes and applications of 6-methylheptanoic acid and its derivatives in chemistry, demonstrating the compound's versatility and importance in synthetic organic chemistry and material science. These include works by Jin Yin (2015), Li Wei (2010), and others, showcasing a range of chemical syntheses and potential applications Jin Yin, 2015; Li Wei, 2010.
Safety And Hazards
6-Methylheptanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye damage, and may cause respiratory irritation .
Relevant Papers One relevant paper is "Amino acid motifs in natural products: synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine" . This paper discusses the synthesis of O-acylated derivatives of (2S,3S)-3-hydroxyleucine, which includes 6-Methylheptanoic acid as a substructure .
properties
IUPAC Name |
6-methylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOIWYCWCDBOPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865871 | |
Record name | 6-Methylheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 6-Methylheptanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-Methylheptanoic acid | |
CAS RN |
929-10-2, 25103-52-0 | |
Record name | 6-Methylheptanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cekanoic C8 acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isooctanoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isooctanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.364 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOOCTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R20G8CX85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 6-Methylheptanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
0 °C | |
Record name | 6-Methylheptanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031588 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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